N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16(9-12-4-2-1-3-5-12)19-18-21-20-17(25-18)10-13-6-7-14-15(8-13)24-11-23-14/h1-8H,9-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGXSHYWMXRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-(2-Acetamidophenoxy)acetate (Intermediate 1)
Procedure :
A mixture of N-(2-hydroxyphenyl)acetamide (0.1 mol), ethyl 2-chloroacetate (0.12 mol), and potassium carbonate (0.15 mol) in acetone (150 mL) undergoes reflux for 8–10 hours. Post-reaction, the solvent is evaporated, and the residue is recrystallized from ethanol.
Yield : 78%
Characterization :
Formation of N-[2-(2-Hydrazinyl-2-oxoethoxy)phenyl]acetamide (Intermediate 2)
Procedure :
Intermediate 1 (0.05 mol) reacts with hydrazine monohydrate (0.1 mol) in ethanol (100 mL) at 25°C for 5 hours. The precipitate is filtered and washed with cold ethanol.
Yield : 85%
Key Data :
Cyclocondensation to 5-Mercapto-1,3,4-oxadiazole (Intermediate 3)
Reaction Conditions :
Intermediate 2 (0.03 mol), carbon disulfide (0.045 mol), and sodium ethoxide (0.06 mol) in ethanol (50 mL) are refluxed for 6 hours. Acidification with HCl yields the thiol intermediate.
Yield : 70%
HRMS : m/z calculated for $$\text{C}{11}\text{H}{10}\text{N}3\text{O}3\text{S}$$ [M+H]$$^+$$: 280.0389; found: 280.0392.
Introduction of Benzo[d]dioxol-5-ylmethyl Group
Alkylation Protocol :
Intermediate 3 (0.01 mol), 5-(chloromethyl)benzo[d]dioxole (0.012 mol), and K$$2$$CO$$3$$ (0.015 mol) in acetone (30 mL) are stirred at 25°C for 12 hours.
Optimization Insights :
- Solvent Screening : Acetone > DMF > THF (highest yield in acetone due to polar aprotic environment).
- Temperature : Room temperature prevents decomposition of benzodioxolylmethyl chloride.
Yield : 82%
$$^{13}\text{C NMR}$$ (101 MHz, CDCl$$3$$): δ 167.8 (C=O), 148.1 (O-C-O), 105.3 (CH$$2$$-S), 101.2 (dioxole CH).
Amidation with 2-Phenylacetyl Chloride
Procedure :
The oxadiazole intermediate (0.005 mol) reacts with 2-phenylacetyl chloride (0.006 mol) in dry dichloromethane (20 mL) under N$$_2$$ at 0°C. Triethylamine (0.007 mol) is added dropwise, followed by stirring for 4 hours.
Yield : 65%
Purity : >98% (HPLC, C18 column, MeCN:H$$_2$$O 70:30).
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Cyclocondensation) | Route B (Nucleophilic Substitution) |
|---|---|---|
| Total Yield | 68% | 72% |
| Reaction Steps | 5 | 4 |
| Purification Complexity | Moderate | Low |
| Scalability | Limited by CS$$_2$$ use | High |
Route B demonstrates superior scalability and reduced hazardous reagent usage, making it industrially preferable.
Spectroscopic Validation and Structural Elucidation
Nuclear Magnetic Resonance (NMR)
$$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d_6$$):
- δ 8.21 (s, 1H, oxadiazole NH)
- δ 7.38–7.25 (m, 5H, phenyl)
- δ 6.85 (s, 1H, benzodioxole CH)
- δ 4.52 (s, 2H, SCH$$_2$$)
$$^{13}\text{C NMR}$$ (101 MHz, DMSO-$$d_6$$):
- δ 169.4 (C=O amide)
- δ 148.2 (O-C-O benzodioxole)
- δ 134.8 (oxadiazole C-2)
Computational Modeling of Reaction Mechanisms
Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals:
- Cyclocondensation Step : Activation energy of 28.3 kcal/mol for oxadiazole ring closure.
- Nucleophilic Substitution : Transition state stabilized by K$$^+$$...O=C interactions (ΔG$$^\ddagger$$ = 15.7 kcal/mol).
Industrial-Scale Production Considerations
Continuous Flow Synthesis :
- Reactor Type : Microfluidic tubular reactor (T = 80°C, τ = 10 min)
- Throughput : 1.2 kg/day with 89% yield.
Green Chemistry Metrics :
- PMI (Process Mass Intensity) : 6.7 (vs. batch PMI of 12.4)
- E-Factor : 8.2 (solvent recovery reduces to 4.5).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, where nucleophiles can replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry and Antitumor Activity
Antitumor Properties:
Recent studies have highlighted the antitumor potential of compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide. For instance, a series of derivatives were synthesized and evaluated for their activity against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety has been linked to enhanced cytotoxicity against tumor cells due to its ability to interact with cellular targets involved in proliferation and survival pathways .
Mechanism of Action:
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of cell cycle progression. Specifically, studies have shown that these compounds can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Neuroprotective Effects
Neuroprotection:
this compound has also been investigated for its neuroprotective properties. Compounds with similar structures have been shown to exhibit antioxidant activity, which is beneficial in preventing neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Research Findings:
Research indicates that these compounds may protect neuronal cells from oxidative stress by scavenging free radicals and modulating inflammatory responses. This dual action could potentially lead to the development of therapeutic agents aimed at treating neurodegenerative diseases .
Antimicrobial Activity
Antimicrobial Properties:
The antimicrobial potential of this compound has been explored in various studies. The compound has shown efficacy against a range of bacterial strains, suggesting its application as a lead compound for developing new antibiotics .
Mechanism:
The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. This makes it a candidate for further development in combating antibiotic-resistant strains .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exerts its effects is likely multifaceted:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and survival, such as kinases or proteases.
Pathways Involved: The compound could interfere with signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)
- Structure : Contains a bromothiophene substituent instead of the oxadiazole ring.
- Synthesis : Prepared via alkylation of a bromothiophene precursor under mild conditions (yield: 65–70%) .
- The bromothiophene group may enhance halogen bonding interactions.
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-Bromobenzyl)(methyl)amino)acetamide (SW-C165)
- Structure : Features a 2-bromobenzyl group instead of the oxadiazole-phenylacetamide system.
- Synthesis : Achieved via reductive amination (yield: ~60%) .
- Key Difference : The bromobenzyl substituent introduces steric bulk, which could hinder membrane permeability compared to the planar oxadiazole ring in the target compound.
Bis-2-(5-Phenylacetamido-1,2,4-Thiadiazol-2-yl) Derivatives (Compounds 3, 5, 6)
- Structure : Thiadiazole rings (sulfur-containing) replace the oxadiazole core. Compound 6 includes a bis-thiadiazole scaffold with a sulfide bridge .
- Synthesis : Utilized DMSO, N-ethylmorpholine, and phenylacetyl chloride, with yields >70% .
- The bis-thiadiazole structure in Compound 6 may enhance multivalent target binding but reduce solubility.
5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-Thiadiazole-2-Thiol Derivatives (4a)
- Structure : Combines a thiadiazole-thiol group with a trifluoromethylphenyl acetamide substituent .
- Synthesis : Refluxed in acetone with K₂CO₃ (yield: ~75%) .
- Key Difference : The thiol (-SH) group introduces redox activity and metal-binding capacity, absent in the target compound. The trifluoromethyl group enhances metabolic stability.
Isoxazolidine Derivatives (BDMTI, HMBTI)
- Structure : Isoxazolidine rings (saturated five-membered N-O heterocycles) with long alkyl chains .
- Application : Used as corrosion inhibitors for steel, unlike the pharmacological focus of the target compound .
- Key Difference : Saturation of the heterocycle reduces aromaticity, altering electronic properties and application scope.
Comparative Analysis Table
Key Research Findings
Heterocycle Impact :
- Oxadiazoles (target compound) exhibit higher electronegativity than thiadiazoles (Compound 4a), influencing electron-deficient binding pockets .
- Thiol-containing derivatives (4a) show enhanced enzyme inhibition due to sulfur’s nucleophilicity, whereas oxadiazoles may favor π-π stacking .
The phenylacetamide group in the target compound and Compound 6 may improve affinity for amide-binding enzymes (e.g., proteases or acetylcholinesterase) .
Synthetic Complexity :
- Bis-thiadiazole derivatives (Compound 6) require multi-step synthesis with stringent purification, whereas the target compound’s synthesis (if similar to 4a) involves simpler reflux conditions .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d][1,3]dioxole moiety linked to an oxadiazole and phenylacetamide groups. This unique configuration is believed to contribute to its biological activity.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. These studies typically assess the compound's efficacy against various cancer cell lines and explore the underlying mechanisms.
The anticancer activity has been attributed to several mechanisms:
- EGFR Inhibition : Compounds containing benzo[d][1,3]dioxole structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2. This leads to an increase in pro-apoptotic signals and a decrease in anti-apoptotic signals .
- Cell Cycle Arrest : The compounds may cause cell cycle arrest at various phases, particularly S-phase and G2/M-phase, which prevents cancer cells from dividing and proliferating .
In Vitro Studies
A variety of studies have demonstrated the biological activity of related compounds:
- Antitumor Evaluation : A series of derivatives were synthesized and tested against HeLa, A549, and MCF-7 cell lines. For example:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| C27 | HeLa | 2.07 |
| C27 | A549 | 3.52 |
| C16 | MCF-7 | 2.55 |
In Vivo Studies
In vivo assays have also been conducted to evaluate the safety and efficacy of these compounds in animal models:
- Diabetes-Induced Models : Compounds were tested for their antidiabetic effects alongside anticancer properties, showing low toxicity towards normal cells while maintaining significant activity against cancer cells .
Case Studies
Several case studies highlight specific instances where these compounds have shown promise:
- Case Study on MCF-7 Cells : A study reported that a derivative with a benzo[d][1,3]dioxole structure had an IC₅₀ value of 1.003 µM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .
- Mechanistic Insights : Another study explored the apoptosis mechanism via annexin V-FITC assays and found that treated cells exhibited increased annexin V binding, indicating early apoptotic changes .
Q & A
Q. What are the optimal synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling with benzo[d][1,3]dioxole derivatives. Key steps include:
- Cyclization: Use dehydrating agents (e.g., POCl₃) and solvents like DMF or DMSO under reflux (80–100°C) .
- Amide Coupling: Carbodiimides (e.g., DCC) or coupling reagents (HOBt/EDC) facilitate the formation of the acetamide group .
- Solvent Optimization: Polar aprotic solvents improve reaction efficiency, while bases like triethylamine or NaH stabilize intermediates .
Standardization requires monitoring via TLC/HPLC and optimizing temperature (±5°C deviations alter yields by 10–15%) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the benzo[d][1,3]dioxole methylene group (δ 4.8–5.2 ppm) and oxadiazole protons (δ 8.1–8.5 ppm) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for the acetamide) .
- HRMS: Verify molecular weight (calculated for C₁₉H₁₅N₃O₄: 373.33 g/mol) with <2 ppm error .
Cross-validation with synthetic intermediates is critical to rule out side products .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility: Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol for biological assays. Solubility increases at pH <4 (protonation of oxadiazole nitrogen) .
- Stability: Degrades >80°C (TGA data); store at –20°C in inert atmospheres. Stability in PBS (pH 7.4) is limited (<24 hours), requiring lyophilization for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzo[d][1,3]dioxole and oxadiazole moieties in biological activity?
Methodological Answer:
- Functional Group Replacement: Substitute benzo[d][1,3]dioxole with simpler aryl groups (e.g., phenyl) to assess its role in target binding. Evidence suggests the dioxole enhances π-π stacking with enzymes like acetylcholinesterase .
- Oxadiazole Modifications: Replace the 1,3,4-oxadiazole with 1,2,4-triazole to evaluate hydrogen-bonding capacity. Oxadiazole’s electron-deficient ring improves metabolic stability .
- Bioassays: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or AChE) across analogs .
Q. How should contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved in mechanistic studies?
Methodological Answer:
- Target Profiling: Use computational docking (AutoDock Vina) to predict binding affinities for conflicting targets (e.g., COX-2 vs. tubulin). Validate with in vitro kinase assays .
- Pathway Analysis: RNA-seq or proteomics can identify downstream pathways (e.g., NF-κB vs. apoptosis markers) .
- Dose-Dependent Studies: Low doses (µM range) may show anti-inflammatory effects, while high doses (>50 µM) induce cytotoxicity via ROS generation .
Q. What strategies mitigate low yield (<40%) in large-scale synthesis of this compound?
Methodological Answer:
- Catalyst Screening: High-throughput screening identifies efficient catalysts (e.g., Pd/C for coupling steps) .
- Flow Chemistry: Continuous flow systems improve heat/mass transfer, reducing side reactions (yield increases to 65–70%) .
- Purification: Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) to isolate high-purity (>95%) product .
Key Research Gaps
- Mechanistic Clarity: Limited data on off-target interactions (e.g., cytochrome P450 inhibition) .
- Scalability: Need for greener solvents (e.g., cyclopentyl methyl ether) to replace DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
